Cas no 2613422-96-9 ((2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid)
2613422-96-9 structure
Product Name:(2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid
CAS-Nr.:2613422-96-9
MF:C12H17NO5
MW:255.267083883286
MDL:MFCD33031660
CID:5663521
PubChem ID:155943363
Update Time:2025-05-19
(2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2613422-96-9
- (2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid
- EN300-27703613
- (2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid
-
- MDL: MFCD33031660
- Inchi: 1S/C12H17NO5/c1-12(2,3)18-11(16)13-6-7-17-9(8-13)4-5-10(14)15/h4-5,8H,6-7H2,1-3H3,(H,14,15)/b5-4+
- InChI-Schlüssel: KEELDCCXTGXVCY-SNAWJCMRSA-N
- Lächelt: O(C(N1C=C(/C=C/C(=O)O)OCC1)=O)C(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 255.11067264g/mol
- Monoisotopenmasse: 255.11067264g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 4
- Komplexität: 392
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topologische Polaroberfläche: 76.1Ų
(2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27703613-1g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95% | 1g |
$1086.0 | 2023-09-10 | |
| Enamine | EN300-27703613-5g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95% | 5g |
$3147.0 | 2023-09-10 | |
| Enamine | EN300-27703613-10g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95% | 10g |
$4667.0 | 2023-09-10 | |
| Enamine | EN300-27703613-0.05g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95.0% | 0.05g |
$252.0 | 2025-03-20 | |
| Enamine | EN300-27703613-0.1g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95.0% | 0.1g |
$376.0 | 2025-03-20 | |
| Enamine | EN300-27703613-0.25g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95.0% | 0.25g |
$538.0 | 2025-03-20 | |
| Enamine | EN300-27703613-0.5g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95.0% | 0.5g |
$847.0 | 2025-03-20 | |
| Enamine | EN300-27703613-1.0g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-20 | |
| Enamine | EN300-27703613-2.5g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95.0% | 2.5g |
$2127.0 | 2025-03-20 | |
| Enamine | EN300-27703613-5.0g |
(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid |
2613422-96-9 | 95.0% | 5.0g |
$3147.0 | 2025-03-20 |
(2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid Verwandte Literatur
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
2613422-96-9 ((2E)-3-{4-(tert-butoxy)carbonyl-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoic acid) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
CN Lieferant
Reagenz